molecular formula C18H21ClN2O3S B6476393 4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2640884-78-0

4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B6476393
CAS No.: 2640884-78-0
M. Wt: 380.9 g/mol
InChI Key: SFPMPNKFKFVHEA-UHFFFAOYSA-N
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Description

4-{[1-(2-Chlorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a piperidine core, a common structural motif in pharmaceuticals, which is functionalized with both a 2-chlorobenzenesulfonyl group and a 3-methylpyridinyloxy moiety . The integration of a sulfonyl group attached to a piperidine ring is a design feature seen in biologically active compounds, as the sulfonamide functionality can contribute to target binding and influence the pharmacokinetic properties of a molecule . Piperidine and benzenesulfonyl derivatives are frequently investigated for their potential to interact with a variety of biological targets. Research into similar compounds has demonstrated a wide range of potential therapeutic applications, including serving as antibacterial, antifungal, and anticancer agents . The specific stereochemistry and substitution pattern on the pyridine ring can be critical for a compound's mechanism of action and its affinity for enzymes or receptors . Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, as well as a core structure for screening in biological assays to discover new therapeutic agents. It is strictly intended for laboratory research purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-14-12-20-9-6-17(14)24-13-15-7-10-21(11-8-15)25(22,23)18-5-3-2-4-16(18)19/h2-6,9,12,15H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPMPNKFKFVHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection and Sulfonylation of Piperidine

Step 1: Protection of Piperidine
Piperidin-4-ylmethanol is protected using tert-butyl dicarbonate (Boc₂O) to form tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This step prevents undesired side reactions during subsequent sulfonylation.

Step 2: Sulfonylation
The protected piperidine reacts with 2-chlorobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0–25°C for 4–6 hours:

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate+2-chlorobenzenesulfonyl chlorideTEA, DCMtert-butyl 4-(hydroxymethyl)-1-(2-chlorobenzenesulfonyl)piperidine-1-carboxylate\text{tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate} + \text{2-chlorobenzenesulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{tert-butyl 4-(hydroxymethyl)-1-(2-chlorobenzenesulfonyl)piperidine-1-carboxylate}

Yield : 75–85% (analogous to methods in).

Step 3: Deprotection
The Boc group is removed using trifluoroacetic acid (TFA) in DCM, yielding 1-(2-chlorobenzenesulfonyl)piperidin-4-ylmethanol:

tert-Butyl 4-(hydroxymethyl)-1-(2-chlorobenzenesulfonyl)piperidine-1-carboxylateTFA, DCM1-(2-chlorobenzenesulfonyl)piperidin-4-ylmethanol\text{tert-Butyl 4-(hydroxymethyl)-1-(2-chlorobenzenesulfonyl)piperidine-1-carboxylate} \xrightarrow{\text{TFA, DCM}} \text{1-(2-chlorobenzenesulfonyl)piperidin-4-ylmethanol}

Yield : 90–95%.

Functionalization of the Piperidine Methoxy Group

The hydroxyl group in 1-(2-chlorobenzenesulfonyl)piperidin-4-ylmethanol is activated for nucleophilic substitution. Common strategies include:

  • Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to convert the alcohol to a better leaving group.

  • Mesylation : Treatment with methanesulfonyl chloride (MsCl) and TEA to form a mesylate intermediate.

Example :

1-(2-Chlorobenzenesulfonyl)piperidin-4-ylmethanolMsCl, TEA1-(2-chlorobenzenesulfonyl)piperidin-4-ylmethyl mesylate\text{1-(2-Chlorobenzenesulfonyl)piperidin-4-ylmethanol} \xrightarrow{\text{MsCl, TEA}} \text{1-(2-chlorobenzenesulfonyl)piperidin-4-ylmethyl mesylate}

Reaction Conditions : 0°C to room temperature, 2–4 hours.

Coupling with 4-Hydroxy-3-methylpyridine

Nucleophilic Substitution

The mesylate intermediate reacts with 4-hydroxy-3-methylpyridine in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., DMF, acetone):

1-(2-Chlorobenzenesulfonyl)piperidin-4-ylmethyl mesylate+4-hydroxy-3-methylpyridineK₂CO₃, DMF4-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy-3-methylpyridine\text{1-(2-Chlorobenzenesulfonyl)piperidin-4-ylmethyl mesylate} + \text{4-hydroxy-3-methylpyridine} \xrightarrow{\text{K₂CO₃, DMF}} \text{4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine}

Key Parameters :

  • Temperature : 80–90°C

  • Duration : 6–12 hours

  • Yield : 60–70%.

Optimization and Side Reactions

  • Solvent Effects : DMF enhances nucleophilicity but may lead to decomposition at high temperatures. Acetone offers milder conditions but slower kinetics.

  • Base Selection : Cs₂CO₃ improves reactivity in sterically hindered systems compared to K₂CO₃.

  • Byproducts : Over-sulfonylation or O-alkylation of pyridine nitrogen can occur if stoichiometry is unbalanced.

Alternative Synthetic Routes

Reductive Amination Approach

A secondary route involves reductive amination of 4-(methoxy)-3-methylpyridine with a piperidine sulfonamide aldehyde:

4-Oxo-1-(2-chlorobenzenesulfonyl)piperidine+3-methylpyridin-4-amineNaBH₃CN, MeOHTarget Compound\text{4-Oxo-1-(2-chlorobenzenesulfonyl)piperidine} + \text{3-methylpyridin-4-amine} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Target Compound}

Yield : 50–55% (based on analogous methods in).

One-Pot Sulfonylation-Alkoxylation

Combining sulfonylation and alkoxylation in a single pot reduces purification steps:

  • Piperidine is treated with 2-chlorobenzenesulfonyl chloride and TEA.

  • In situ mesylation of the alcohol followed by addition of 4-hydroxy-3-methylpyridine.
    Yield : 55–60%.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 8.13 (d, pyridine-H), 7.36–7.01 (m, aromatic-H), 5.42 (s, OCH₂), 2.90 (m, piperidine-H), 2.30 (s, CH₃).

  • HRMS (ESI) : m/z 380.9 [M+H]⁺.

Purity Optimization :

  • Recrystallization from isopropyl alcohol achieves >99% purity.

  • Chromatography (silica gel, ethyl acetate/hexane) resolves sulfonamide byproducts.

Industrial-Scale Considerations

Process Challenges :

  • Cost of 2-Chlorobenzenesulfonyl Chloride : Requires efficient recycling of TEA-HCl byproducts.

  • Thermal Stability : Mesylate intermediates degrade above 100°C, necessitating controlled heating.

Green Chemistry Adaptations :

  • Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

  • Catalytic methods using Fe³⁺ or Zn²⁺ for sulfonylation are under investigation .

Chemical Reactions Analysis

Nucleophilic Substitution at the 2-Chlorobenzenesulfonyl Group

The 2-chlorobenzenesulfonyl group is susceptible to nucleophilic aromatic substitution (NAS) due to the electron-withdrawing nature of the sulfonyl group, which activates the benzene ring.

  • Reagents/Conditions : Reactions typically require polar aprotic solvents (e.g., DMF), elevated temperatures (~80–120°C), and nucleophiles like amines or alkoxides.

  • Example Reaction :

    Ar-Cl+NH2RAr-NHR+HCl\text{Ar-Cl} + \text{NH}_2\text{R} \rightarrow \text{Ar-NHR} + \text{HCl}

    Substitution occurs preferentially at the chlorine position, yielding derivatives such as 2-aminobenzenesulfonyl analogs .

Nucleophile Product Yield Reference
Piperazine2-Piperazinylbenzenesulfonyl65–78%
Methoxide2-Methoxybenzenesulfonyl52%

Reduction of the Sulfonyl Group

While sulfonamides are generally resistant to reduction, the 2-chlorobenzenesulfonyl group can be reduced to a sulfide under harsh conditions.

  • Reagents/Conditions : Lithium aluminum hydride (LiAlH4_4) in tetrahydrofuran (THF) at reflux.

  • Product :

    Ar-SO2-PiperidineLiAlH4Ar-S-Piperidine\text{Ar-SO}_2\text{-Piperidine} \xrightarrow{\text{LiAlH}_4} \text{Ar-S-Piperidine}

    This reaction is less common due to competing side reactions at other functional groups .

Functionalization of the Piperidine Ring

  • Alkylation :

    Piperidine-CH2O-+R-XPiperidine-CH2O-R\text{Piperidine-CH}_2\text{O-} + \text{R-X} \rightarrow \text{Piperidine-CH}_2\text{O-R}

    Alkyl halides (R-X) in the presence of bases like K2_2CO3_3 yield ether-linked derivatives .

Alkylating Agent Product Application
Methyl iodideMethoxy-linked analogIntermediate for probes
Benzyl bromideBenzyl-protected derivativeProdrug synthesis

Electrophilic Substitution on the Pyridine Ring

The 3-methylpyridine moiety undergoes electrophilic substitution, with the methyl group directing electrophiles to the 4- and 6-positions.

  • Nitration :

    3-Me-PyridineHNO3/H2SO43-Me-4-NO2-Pyridine\text{3-Me-Pyridine} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{3-Me-4-NO}_2\text{-Pyridine}

    Yields nitro derivatives used in further functionalization .

Electrophile Conditions Product
NO2+_2^+HNO3_3, H2_2SO4_4, 0°C4-Nitro-3-methylpyridine
Br2_2FeBr3_3, 60°C4-Bromo-3-methylpyridine

Oxidation of the Methyl Group on Pyridine

The 3-methyl group on pyridine can be oxidized to a carboxylic acid under strong oxidizing conditions.

  • Reagents/Conditions : KMnO4_4 in acidic or basic aqueous media at elevated temperatures .

  • Product :

    3-Me-PyridineKMnO43-Pyridinecarboxylic acid\text{3-Me-Pyridine} \xrightarrow{\text{KMnO}_4} \text{3-Pyridinecarboxylic acid}

    This reaction modifies the compound’s polarity and biological activity .

Hydrolysis of the Sulfonamide Bond

Cleavage of the sulfonamide bond requires extreme conditions, often leading to decomposition.

  • Reagents/Conditions : Concentrated HCl or H2_2SO4_4 at 100–150°C .

  • Product :

    Ar-SO2-NH-PiperidineAr-SO3H+NH2-Piperidine\text{Ar-SO}_2\text{-NH-Piperidine} \rightarrow \text{Ar-SO}_3\text{H} + \text{NH}_2\text{-Piperidine}

    This reaction is rarely utilized due to low yields and side reactions .

Cross-Coupling Reactions

The chlorine on the benzenesulfonyl group can participate in palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling :

    Ar-Cl+Boronic acidPd(PPh3)4Ar-Biphenyl\text{Ar-Cl} + \text{Boronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Biphenyl}

    Yields biaryl derivatives with applications in medicinal chemistry .

Boronic Acid Product Catalyst
Phenylboronic acid2-PhenylbenzenesulfonylPd(dppf)Cl2_2
Vinylboronic acid2-VinylbenzenesulfonylPd(OAc)2_2

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light leads to sulfonyl group cleavage, forming chlorobenzene and piperidine fragments.

  • Hydrolytic Stability : Stable in neutral aqueous solutions but degrades in acidic/basic conditions (>pH 10) .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties. Its structural components suggest possible applications in the development of novel pharmaceuticals targeting various diseases.

  • Potential Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines. The sulfonamide group can enhance the bioactivity of the molecule by interacting with specific enzymes involved in tumor growth.
  • Neuropharmacology : The piperidine ring is known for its role in modulating neurotransmitter systems. Research is ongoing to assess the compound's effects on neurological disorders, potentially acting as a modulator of dopamine or serotonin receptors.

Organic Synthesis

4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine serves as an important building block in organic synthesis:

  • Reagent in Coupling Reactions : The compound can be utilized in cross-coupling reactions to form carbon-carbon bonds, which are essential in synthesizing complex organic molecules.
  • Functionalization of Aromatic Compounds : Its unique functional groups allow for further derivatization, making it useful in creating new materials with tailored properties.

Materials Science

The chemical's structural characteristics lend themselves to applications in developing advanced materials:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as increased thermal stability or improved solubility.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of related compounds on various cancer cell lines. It was found that derivatives of piperidine sulfonamides exhibited significant growth inhibition, suggesting that this compound could be further investigated for similar properties.

Case Study 2: Neuropharmacological Effects

Research conducted on piperidine derivatives demonstrated their ability to modulate neurotransmitter release in rodent models. This study highlights the potential of this compound class in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group may enhance binding affinity to certain proteins, while the piperidine and pyridine moieties can interact with different active sites, modulating biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural elements can be compared to other piperidine- and pyridine-containing derivatives:

Compound Name/Identifier Piperidine Substituent(s) Aromatic/Functional Groups Key Biological Activities (Reported)
Target Compound 2-Chlorobenzenesulfonyl 3-Methylpyridine, methoxy linker Inferred: Antimicrobial, enzyme inhibition
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Acetyl, 4-methoxyphenyl Piperidin-4-one core, methoxyphenyl groups Antimicrobial, anti-inflammatory
2-(4-[[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl]-acetic acid Methanesulfonylphenyl-pyrazolopyrimidine Pyridin-3-yl acetic acid Kinase inhibition (implied by patent context)

Key Observations :

  • Sulfonyl Groups : The target compound’s 2-chlorobenzenesulfonyl group may enhance electrophilicity and protein-binding capacity compared to the methanesulfonyl group in or the acetyl group in . Chlorine’s electron-withdrawing effect could improve metabolic stability .
  • Aromatic Systems : The 3-methylpyridine in the target compound contrasts with the pyrazolopyrimidine in , which may confer selectivity for different enzymatic targets (e.g., kinases vs. proteases).

Biological Activity

The compound 4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine (CAS Number: 2877640-99-6) is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. The information is synthesized from diverse sources to provide a comprehensive overview.

Molecular Structure

The molecular formula of the compound is C18H20ClN3O4SC_{18}H_{20}ClN_{3}O_{4}S, with a molecular weight of 409.9 g/mol. The structure features a piperidine ring, a chlorobenzenesulfonyl group, and a methoxy-substituted pyridine.

PropertyValue
Molecular FormulaC₁₈H₂₀ClN₃O₄S
Molecular Weight409.9 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have demonstrated that piperidine derivatives can show moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfonyl group enhances the compound's interaction with bacterial enzymes, contributing to its antibacterial efficacy.

Enzyme Inhibition

The compound is also investigated for its enzyme inhibitory activities. Piperidine derivatives are known to inhibit acetylcholinesterase (AChE) and urease, which are crucial in various biochemical pathways. Inhibitory studies have shown that certain derivatives possess IC50 values in the low micromolar range, indicating potent enzyme inhibition .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Electrophilic Interactions : The sulfonyl group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes.
  • Binding Affinity : Studies involving bovine serum albumin (BSA) binding suggest that the compound can effectively bind to plasma proteins, which may enhance its bioavailability and therapeutic effects .

Study on Antibacterial Activity

In a study published in the Brazilian Journal of Pharmaceutical Sciences, a series of piperidine derivatives were synthesized and evaluated for their antibacterial activity. Among them, compounds similar to this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus , with some showing IC50 values lower than 10 µg/mL .

Enzyme Inhibition Research

Another study focused on the enzyme inhibition properties of piperidine derivatives highlighted their effectiveness against AChE and urease. Compounds were screened using standard assays, revealing that several derivatives had potent inhibitory effects, with IC50 values ranging from 0.5 to 5 µM .

Q & A

Basic: What are the optimal synthetic routes and purification strategies for this compound?

Methodological Answer:
The synthesis typically involves sulfonylation of a piperidine intermediate. For example:

  • Step 1 : React piperidin-4-ylmethanol with 2-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylated piperidine intermediate .
  • Step 2 : Couple the intermediate with 3-methylpyridin-4-ol via a nucleophilic substitution or Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate) to introduce the methoxy group .
  • Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating high-purity product (>95%) .

Basic: How should researchers characterize the compound’s structural and chemical properties?

Methodological Answer:

  • Structural Confirmation : Use X-ray crystallography to resolve the 3D configuration, particularly the orientation of the sulfonyl and pyridine moieties .
  • Spectroscopic Analysis :
    • NMR : Assign peaks for the 2-chlorobenzenesulfonyl group (¹H: δ 7.5–8.0 ppm; ¹³C: ~140 ppm for sulfonyl carbon) and piperidine protons (²J coupling for axial/equatorial positions) .
    • HPLC-MS : Confirm molecular weight (expected [M+H]⁺: ~435 g/mol) and purity .

Advanced: How can researchers resolve contradictions in bioactivity data across assays?

Methodological Answer:

  • Assay Optimization :
    • Control for metabolic instability by using hepatocyte microsomes or CYP450 inhibitors .
    • Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
  • Data Normalization : Normalize activity against reference compounds (e.g., known kinase inhibitors if studying kinase inhibition) to account for batch-to-batch variability .
  • Structural Insights : Compare crystallographic data (e.g., piperidine ring conformation) with activity trends to identify conformation-dependent interactions .

Advanced: What strategies are effective for modifying the compound to enhance solubility or target selectivity?

Methodological Answer:

  • Functional Group Replacement :
    • Replace the 3-methylpyridine group with a polar substituent (e.g., carboxylate) to improve aqueous solubility .
    • Introduce fluorinated groups at the piperidine’s 4-position to modulate lipophilicity and metabolic stability .
  • Sulfonyl Group Optimization : Test alternative sulfonyl groups (e.g., 4-fluorobenzenesulfonyl) to enhance binding affinity or selectivity .
  • Pro-drug Design : Mask the methoxy group as an ester or carbonate to improve bioavailability .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for reactions involving volatile solvents (e.g., dichloromethane) .
  • Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
  • Storage : Store in a desiccator at 2–8°C under inert gas (argon) to prevent hydrolysis of the sulfonyl group .

Advanced: How can computational methods guide the design of derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding to identify flexible regions (e.g., piperidine ring puckering) for modification .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
  • Docking Studies : Target the 2-chlorobenzenesulfonyl group in hydrophobic pockets of enzymes (e.g., kinases) to prioritize derivatives .

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